N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF) through catalytic hydrogenation . The next step involves the formation of the oxadiazole ring, which can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions . Finally, the benzothiadiazole moiety is introduced through a coupling reaction with the oxadiazole intermediate, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of high-throughput screening techniques to identify the most effective catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Nitrated or halogenated benzothiadiazole derivatives
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and chemical intermediate.
5-Hydroxymethylfurfural: A biomass-derived platform chemical used in the synthesis of various furan derivatives.
Benzothiadiazole: A heterocyclic compound used in the development of organic semiconductors and as a building block in medicinal chemistry.
Uniqueness
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-7-5-10(8(2)22-7)14-17-18-15(23-14)16-13(21)9-3-4-11-12(6-9)20-24-19-11/h3-6H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWSBVMDHTKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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